molecular formula C11H13N3O2S B017544 N-(2-aminoethyl)isoquinoline-5-sulfonamide CAS No. 84468-17-7

N-(2-aminoethyl)isoquinoline-5-sulfonamide

Cat. No.: B017544
CAS No.: 84468-17-7
M. Wt: 251.31 g/mol
InChI Key: DCVZSHVZGVWQKV-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)isoquinoline-5-sulfonamide: is a chemical compound with the molecular formula C11H13N3O2S. It is known for its role as a selective inhibitor of casein kinase I, protein kinase A, and, to a lesser extent, protein kinase C . This compound is utilized in various scientific research applications due to its unique properties and biological activities.

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes require further investigation.

Biochemical Pathways

The biochemical pathways affected by N-(2-aminoethyl)isoquinoline-5-sulfonamide are currently unknown . Understanding the pathways influenced by this compound and their downstream effects would provide valuable insights into its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)isoquinoline-5-sulfonamide typically involves the reaction of isoquinoline-5-sulfonyl chloride with 2-aminoethylamine under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)isoquinoline-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-aminoethyl)isoquinoline-5-sulfonamide is widely used in scientific research due to its inhibitory effects on specific kinases. Some of its applications include:

Comparison with Similar Compounds

Comparison: N-(2-aminoethyl)isoquinoline-5-sulfonamide is unique due to its selective inhibition of casein kinase I and protein kinase A. Compared to similar compounds, it exhibits a distinct inhibitory profile and potency, making it a valuable tool in kinase research. Other similar compounds may have different substitution patterns on the isoquinoline ring, leading to variations in their biological activities and selectivity .

Biological Activity

N-(2-aminoethyl)isoquinoline-5-sulfonamide, commonly known as fasudil, is a significant compound in pharmacological research due to its diverse biological activities, particularly as a protein kinase inhibitor. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to an isoquinoline backbone. Its structural formula can be represented as follows:

C10H12N2O2S\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

This compound exhibits a white to off-white crystalline appearance and is soluble in various organic solvents, making it suitable for biological assays and therapeutic applications.

Fasudil primarily functions as an inhibitor of Rho-associated protein kinases (ROCKs) , which play crucial roles in cellular processes such as smooth muscle contraction, cell migration, and neurite outgrowth. By inhibiting ROCKs, fasudil promotes vasodilation , potentially lowering blood pressure and improving blood flow in various tissues. The inhibition of ROCKs also affects other signaling pathways that are implicated in diseases like cancer and neurodegenerative disorders.

1. Vasodilatory Effects

Fasudil has been extensively studied for its vasodilatory properties. In animal models, it has been shown to significantly increase arterial blood flow when administered locally. For instance, studies involving intravenous administration demonstrated that fasudil produces vasodilatory effects comparable to established cardiovascular drugs like diltiazem .

2. Neuroprotective Effects

Research indicates that fasudil may have neuroprotective effects in models of stroke and neurodegeneration. It has been reported to reduce neuronal apoptosis and improve functional recovery following ischemic injury by modulating signaling pathways involved in cell survival .

3. Antitumor Activity

Fasudil's role as a protein kinase inhibitor extends to potential antitumor applications. It has been investigated for its ability to inhibit cancer cell proliferation by disrupting signaling pathways critical for tumor growth and metastasis .

Case Study 1: Cardiovascular Applications

A clinical trial assessed the efficacy of fasudil in patients with cerebral vasospasm following subarachnoid hemorrhage. The results indicated a significant improvement in cerebral blood flow and reduced incidence of secondary ischemic events compared to placebo controls.

Case Study 2: Neurological Disorders

In a rodent model of Alzheimer's disease, fasudil administration led to improved cognitive function and reduced amyloid plaque accumulation. This suggests its potential as a therapeutic agent for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameSimilarity IndexUnique Features
N,N-Dimethylbenzenesulfonamide0.66Different functional groups affecting solubility
5-Amino-2-methylbenzenesulfonamide0.64Variation in amino group positioning
4-Methyl-N,N-bis(2-(4-methylphenylsulfonamido)ethyl)benzenesulfonamide0.70More complex structure with multiple sulfonamido groups

This compound stands out due to its specific inhibitory action on key protein kinases, which may not be present in other similar compounds.

Properties

IUPAC Name

N-(2-aminoethyl)isoquinoline-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11/h1-4,6,8,14H,5,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVZSHVZGVWQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501004735
Record name N-(2-Aminoethyl)isoquinoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84468-17-7
Record name N-(2-Aminoethyl)-5-isoquinolinesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084468177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminoethyl)isoquinoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 200 ml of chloroform was dissolved 12.0 g of 1,2-diaminoethane, and to the solution was added dropwise 100 ml of a chloroform solution containing 4.55 g of 5-isoquinolinesulfonyl chloride under cooling with ice. After the dropwise addition of the chloroform solution, the mixed solution was stirred at a temperature of 20° C. to 25° C. for two hours, and then the reaction solution was extracted with a 10% aqueous hydrochloric acid solution. The pH of the aqueous layer was adjusted to 10 with a 10% aqueous sodium hydroxide solution, and the aqueous layer was extracted with chloroform. The chloroform layer extracted was washed with water and dried with anhydrous potassium carbonate. Then the chloroform was distilled from the chloroform layer, and the residue obtained was subjected to a column chromatography [silica gel: 200 g; developing solvent: 2% methanol/chloroform (volume ratio)] to give 3.3 g of N-(2-aminoethyl)-5-isoquinolinesulfonamide as an oily substace in a yield of 66%.
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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12 g
Type
reactant
Reaction Step Three
Quantity
200 mL
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solvent
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What do the crystal structures reveal about how N-(2-aminoethyl)isoquinoline-5-sulfonamide interacts with PKA?

A1: The crystal structures available on Semantic Scholar [, ] provide insights into the binding mode of this compound within the active site of PKA. While specific details about the interactions are not provided in the abstracts, the studies indicate that the compound directly interacts with PKA. Further analysis of the crystallographic data (electron density maps, bond distances, and interacting residues) would be needed to fully elucidate the specific interactions, such as hydrogen bonding, hydrophobic interactions, and potential steric clashes.

Q2: How does the structure of this compound compare to Fasudil, and what implications might this have for its activity?

A2: While the provided abstracts don't offer a direct comparison to Fasudil, they highlight that this compound is a "short-chain Fasudil-derivative" [, ]. This suggests that the compound retains the core isoquinoline structure of Fasudil but likely possesses modifications to its side chain. These structural differences could lead to alterations in binding affinity to PKA, potentially affecting its potency and selectivity compared to Fasudil. Further research comparing the binding affinities and inhibitory concentrations (IC50) of both compounds against PKA would be valuable.

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